molecular formula C8H11NO2 B1313612 N-(4-Methoxybenzyl)hydroxylamine CAS No. 51307-59-6

N-(4-Methoxybenzyl)hydroxylamine

Cat. No.: B1313612
CAS No.: 51307-59-6
M. Wt: 153.18 g/mol
InChI Key: CZPYPWDKUTWCHV-UHFFFAOYSA-N
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Description

“N-(4-Methoxybenzyl)hydroxylamine” is a chemical compound with the CAS Number: 51307-59-6 and a molecular weight of 153.18 . It has a linear formula of C8H11NO2 . The compound is typically stored in an inert atmosphere, under -20C, and is shipped in a cold pack . It is a solid in physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H11NO2/c1-11-8-4-2-7(3-5-8)6-9-10/h2-5,9-10H,6H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a solid in physical form . It is stored in an inert atmosphere, under -20C . The compound has a molecular weight of 153.18 and a linear formula of C8H11NO2 .

Scientific Research Applications

N-(4-Methoxybenzyl)hydroxylamine is widely used in scientific research as a reagent for various reactions and as an intermediate in the synthesis of various compounds. It has been used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of peptides, proteins, and other biopolymers. Furthermore, this compound has been used as a reagent for the synthesis of various heterocyclic compounds, including quinolines, pyridines, and indoles.

Advantages and Limitations for Lab Experiments

N-(4-Methoxybenzyl)hydroxylamine is a versatile reagent with a wide range of applications in scientific research. It is water-soluble and has a low toxicity, making it an ideal reagent for use in laboratory experiments. However, it is also volatile, making it difficult to store and handle in the lab.

Future Directions

N-(4-Methoxybenzyl)hydroxylamine has a wide range of potential applications in the future. It could be used to synthesize more complex organic compounds and pharmaceuticals. In addition, it could be used in the development of new drugs and therapies. Furthermore, it could be used to develop new biotechnological and biomedical applications, such as gene therapy and enzyme replacement therapy. Lastly, it could be used to develop new materials and catalysts for industrial applications.

Safety and Hazards

The compound has been classified as dangerous, with hazard statements H315-H319-H228 . These statements indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The compound should be stored in a well-ventilated place and kept in a tightly closed container .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-11-8-4-2-7(3-5-8)6-9-10/h2-5,9-10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPYPWDKUTWCHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447964
Record name N-(4-Methoxybenzyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51307-59-6
Record name N-(4-Methoxybenzyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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